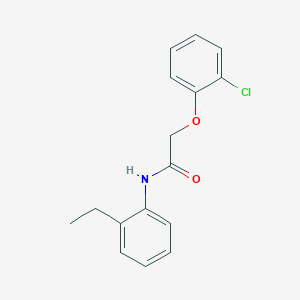
(2E)-2-(3,4-dimethoxybenzylidene)-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone: is an organic compound with the molecular formula C16H17N3O3. It is a derivative of benzaldehyde and semicarbazone, characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring and a phenyl group attached to the semicarbazone moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group of the benzaldehyde moiety, converting it to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents and to understand the mechanisms of action of related compounds .
Industry: In the industrial sector, 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The methoxy groups and the semicarbazone moiety play crucial roles in its binding to target molecules, leading to the observed biological effects .
Comparación Con Compuestos Similares
3,4-Dimethoxybenzaldehyde: Lacks the semicarbazone moiety but shares the methoxy-substituted benzaldehyde structure.
N-Phenylsemicarbazide: Contains the semicarbazone moiety but lacks the benzaldehyde structure.
4-Methoxybenzaldehyde N-phenylsemicarbazone: Similar structure but with only one methoxy group at the 4 position.
Uniqueness: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of both methoxy groups and the semicarbazone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H17N3O3 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-9-8-12(10-15(14)22-2)11-17-19-16(20)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,18,19,20)/b17-11+ |
Clave InChI |
YGXDPUBMVLBQID-GZTJUZNOSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)


